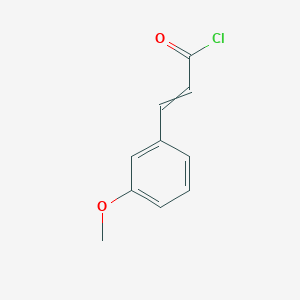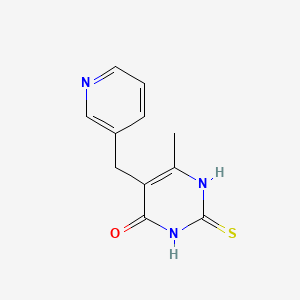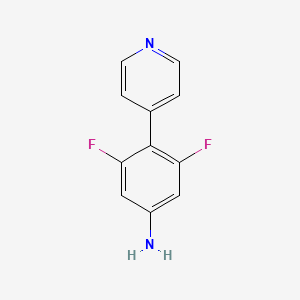
2-(3-methoxy-4-nitrophenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxy-4-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with an acetaldehyde group (-CHO)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the nitration of 3-methoxybenzaldehyde to introduce the nitro group at the para position relative to the methoxy group. This is typically followed by a reduction step to convert the nitro group to an amino group, and subsequent oxidation to form the desired acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-methoxy-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (3-Methoxy-4-nitrophenyl)acetic acid.
Reduction: Formation of (3-Methoxy-4-aminophenyl)acetaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-methoxy-4-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-methoxy-4-nitrophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
類似化合物との比較
Similar Compounds
(4-Hydroxy-3-methoxyphenyl)acetaldehyde: Similar structure with a hydroxyl group instead of a nitro group.
(3-Methoxy-4-aminophenyl)acetaldehyde: Similar structure with an amino group instead of a nitro group.
特性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
2-(3-methoxy-4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,5-6H,4H2,1H3 |
InChIキー |
DZNLHAPREMWQRH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(Hydroxyimino)methyl]-2-methoxybenzonitrile](/img/structure/B8488818.png)






![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]propanamide](/img/structure/B8488850.png)


